3-Methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol is a complex heterocyclic compound that belongs to the class of isoxazolo-pyridines, which are known for their diverse biological activities. This compound features a unique combination of isoxazole and pyridine rings, which contributes to its potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug discovery.
The compound can be classified under the broader category of heterocyclic compounds, specifically as an isoxazolo[3,4-b]pyridine derivative. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. The specific structure of 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol positions it within the subcategory of isoxazole derivatives, which are characterized by a five-membered ring containing one nitrogen and one oxygen atom.
The synthesis of 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol can be approached through several methods, often involving multi-step reactions that build the complex structure from simpler precursors. One common synthetic route involves:
For example, one synthesis method involves treating 3-methoxypicolinonitrile with lithium bis(trimethylsilyl)amide followed by hydrolysis to yield the desired product after several purification steps .
The molecular formula for 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol is . Its structure consists of:
The presence of these functional groups significantly influences the compound's chemical properties and reactivity.
3-Methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol can participate in various chemical reactions typical for heterocycles:
These reactions make it possible to derive numerous analogs with varied biological activities .
The mechanism of action for compounds like 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol often involves interactions with biological targets such as enzymes or receptors. For instance:
Quantitative structure–activity relationship (QSAR) studies may provide insights into how structural modifications affect biological activity .
The physical properties include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to characterize this compound .
The applications of 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol are diverse:
Isoxazole rings—five-membered heterocycles containing oxygen and nitrogen atoms—have been strategically integrated into pharmaceuticals since the mid-20th century due to their metabolic stability and synthetic versatility. Early applications focused on antibacterial agents (e.g., cloxacillin), but the discovery of Leflunomide (an immunosuppressant for rheumatoid arthritis) in the 1990s demonstrated the scaffold’s capacity for immunomodulation [10]. Concurrently, isoxazole[5,4-b]pyridine derivatives emerged as anticancer agents, exemplified by compounds like Methoxy-5-[4-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazol-5-yl]-phenyl)-acetic acid (IC₅₀ = 0.92 ± 0.13 μM) [5]. The fusion of isoxazole with pyridine rings enhanced target specificity by mimicking purine geometries, enabling kinase and aromatase inhibition. By the 2010s, derivatives like 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol were designed to optimize pharmacokinetic profiles while retaining core bioactivity [7] [10].
Table 1: Evolution of Key Isoxazole-Containing Drug Scaffolds
Era | Scaffold Class | Therapeutic Application | Example Compound |
---|---|---|---|
1960s | Isoxazole β-lactams | Antibacterial | Cloxacillin |
1990s | Isoxazolopyrimidines | Immunosuppressant | Leflunomide |
2000s | Isoxazolo[4,5-d]pyrimidines | Anticancer | 5-(4-Methoxy-naphthalen-1-yl)-4-(4-methoxy-phenyl)-4,5-dihydro-isoxazole |
2010s–Present | Isoxazolo[3,4-b]pyridines | Antifungal/Antimalarial | 3-Methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol |
The trifluoromethyl (-CF₃) group is a critical pharmacophore in modern isoxazole design. Its strong electron-withdrawing capacity increases compound lipophilicity (log P), facilitating membrane permeation. For example, in isoxazolo[3,4-b]pyridine derivatives, -CF₃ elevates chromatographic hydrophobicity indices (CHIIAM) by 15–30% compared to non-fluorinated analogs, directly correlating with phospholipid affinity [3] [6]. Additionally, the -CF₃ group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In Plasmodium DHODH inhibitors, -CF₃ lowered intrinsic clearance (CLint) in liver microsomes by 2.5-fold relative to methyl substituents [4]. This stability arises from the inert C-F bonds, which reduce susceptibility to oxidative metabolism while maintaining steric bulk comparable to tert-butyl groups [5].
Table 2: Impact of Trifluoromethyl vs. Methyl Substituents on Key Physicochemical Parameters
Compound | Substituent | log P | CHIIAM | Solubility (μg/mL) | CLint (μL/min/mg) |
---|---|---|---|---|---|
3-Methyl-6-phenylisoxazolo[5,4-b]pyridine | -CH₃ | 2.8 | 25.1 | 25–50 | 28 (Mouse) |
3-Methyl-6-(trifluoromethyl)isoxazolo[5,4-b]pyridine | -CF₃ | 3.4 | 34.3 | 1.6–3.1 | 13 (Mouse) |
Triazolopyrimidine antimalarial (DSM265) | -CF₃ | 3.6 | N/A | 12.5–25 | 2.8 (Mouse) |
Isoxazolo[3,4-b]pyridines offer three strategic advantages:
Table 3: Structure-Activity Relationships in Isoxazolo[3,4-b]Pyridine Derivatives
Structural Motif | Biological Consequence | Therapeutic Relevance |
---|---|---|
3-Methyl Group | ↑ Metabolic stability (blocks CYP3A4 oxidation) | Prolonged half-life in vivo |
6-Trifluoromethyl | ↑ Lipophilicity (Δlog P +0.6) and target affinity | Enhanced antifungal potency vs. C. parapsilosis |
4-Hydroxy | H-bond donation to DHODH Asn59 residue | Selective inhibition of Plasmodium enzymes |
Fused [3,4-b] ring junction | Planar conformation for DNA minor groove intercalation | Anticancer activity |
The targeted design of 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol thus merges historical scaffold optimization with contemporary bioisostere principles, positioning it as a versatile chemotype for infectious disease and oncology pipelines [3] [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1